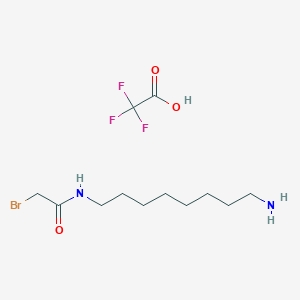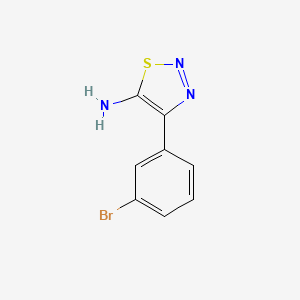
N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid is a chemical compound that has been widely used in scientific research. This compound is an amine-reactive cross-linking reagent that is commonly used for the covalent attachment of proteins to surfaces, beads, or other proteins.
Scientific Research Applications
Organic Synthesis and Modification of Amino Acids
A pivotal application lies in the domain of organic synthesis, particularly in the selective modification of amino acids. For instance, a process for the position-selective remote bromination of N-trifluoroacetyl-α-amino esters is illustrated, showcasing its utility in synthesizing modified amino acids (L. R. Reddy, B. Reddy, E. Corey, 2006). Similarly, silylation and esterification/acylation procedures in GC‐MS analysis of amino acids involve derivatives related to trifluoroacetic acid, highlighting its role in analytical chemistry (T. Sobolevsky et al., 2003).
Molecular Probes and Spectroscopy
In the development of molecular probes, N-trifluoroacetyl-protected amino acids have been synthesized and characterized for potential use in ¹⁹F magnetic resonance spectroscopy and imaging. This includes the synthesis of fluorine-labeled N-homocysteinylated proteins, which can serve as informative molecular probes for in vivo studies (A. Chubarov et al., 2011).
Antimicrobial and Antiplasmodial Research
Research has also explored the potential of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for in vitro antiplasmodial properties, investigating novel compounds prepared via trifluoroacetic acid-mediated reactions for biological activity against Plasmodium falciparum (M. Mphahlele et al., 2017).
Analytical Chemistry
In analytical chemistry, the comparison of silylation and esterification/acylation procedures for the GC-MS analysis of amino acids involves derivatives of trifluoroacetic acid. These derivatives facilitate the analysis by providing alternatives to traditional silylation methods, offering insights into the optimization of analytical procedures for amino acid characterization (T. Sobolevsky et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “N-(8-Aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to understand its safety and hazards .
properties
IUPAC Name |
N-(8-aminooctyl)-2-bromoacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrN2O.C2HF3O2/c11-9-10(14)13-8-6-4-2-1-3-5-7-12;3-2(4,5)1(6)7/h1-9,12H2,(H,13,14);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIRFHOEAKTNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCNC(=O)CBr)CCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2973408.png)


![5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![1-Cyclopentyl-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2973416.png)
![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2973417.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2973418.png)


![Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate](/img/structure/B2973426.png)


